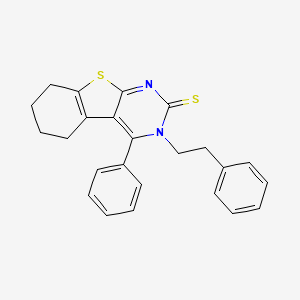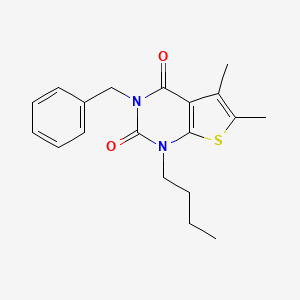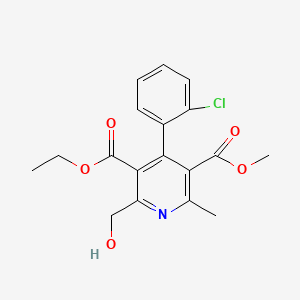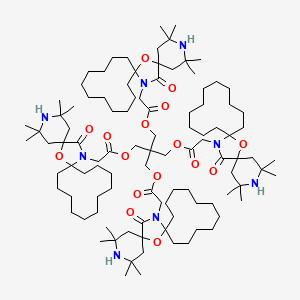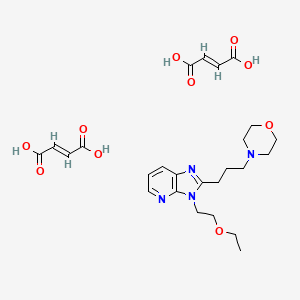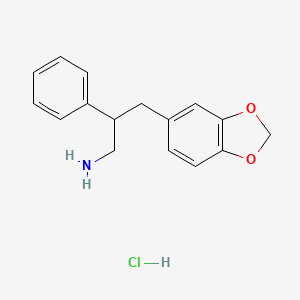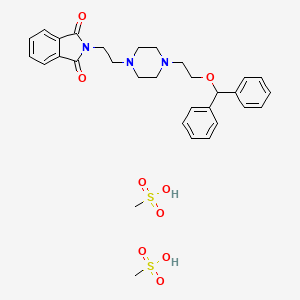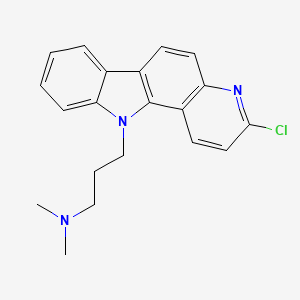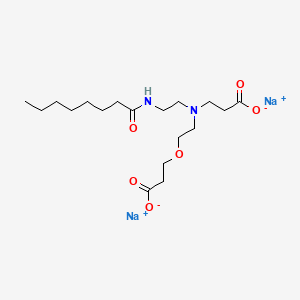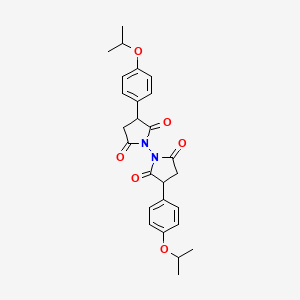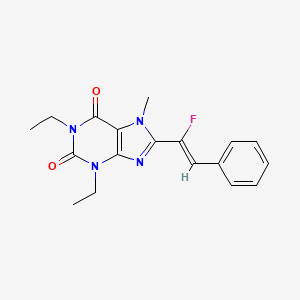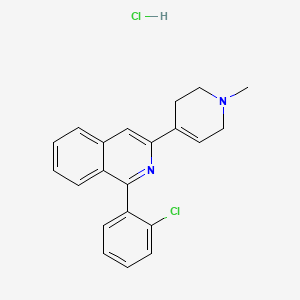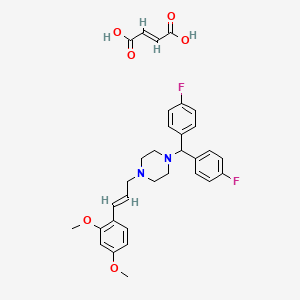
1-(Bis(4-fluorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bis(4-fluorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine fumarate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(4-fluorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine fumarate typically involves multiple steps:
Formation of the piperazine core: This can be achieved by reacting piperazine with appropriate benzyl halides under basic conditions.
Introduction of the cinnamyl group: This step involves the reaction of the piperazine derivative with 2,4-dimethoxycinnamyl chloride in the presence of a base.
Formation of the fumarate salt: The final step involves the reaction of the free base with fumaric acid to form the fumarate salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Bis(4-fluorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Bis(4-fluorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine fumarate would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(Bis(4-fluorophenyl)methyl)piperazine: Lacks the cinnamyl group.
4-(2,4-Dimethoxycinnamyl)piperazine: Lacks the bis(4-fluorophenyl)methyl group.
1-(Bis(4-chlorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine: Similar structure but with chlorine instead of fluorine.
Uniqueness
1-(Bis(4-fluorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine fumarate is unique due to the presence of both the bis(4-fluorophenyl)methyl and 2,4-dimethoxycinnamyl groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
104690-91-7 |
|---|---|
Molecular Formula |
C32H34F2N2O6 |
Molecular Weight |
580.6 g/mol |
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-(2,4-dimethoxyphenyl)prop-2-enyl]piperazine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C28H30F2N2O2.C4H4O4/c1-33-26-14-9-21(27(20-26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-5-10-24(29)11-6-22)23-7-12-25(30)13-8-23;5-3(6)1-2-4(7)8/h3-14,20,28H,15-19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b4-3+;2-1+ |
InChI Key |
XATDEINGYGBGQZ-AVRNHWNZSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


